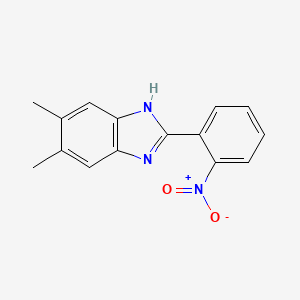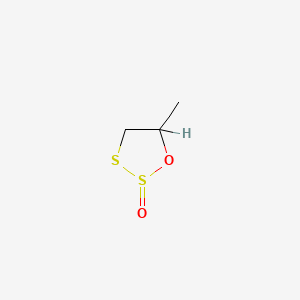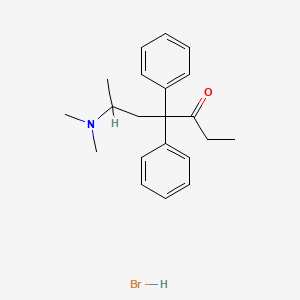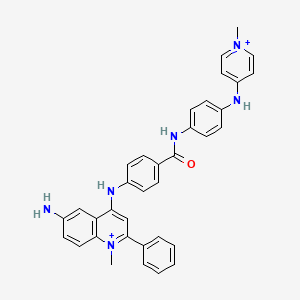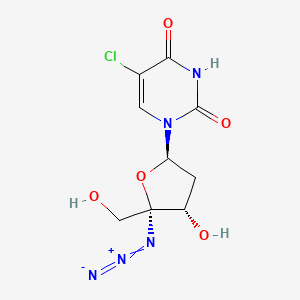
4'-Azido-5-chloro-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Azido-5-chloro-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside found in DNA. This compound is characterized by the presence of an azido group at the 4’ position and a chlorine atom at the 5 position of the uridine base. It is used primarily in scientific research for its ability to incorporate into DNA and interfere with DNA synthesis and repair mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azido-5-chloro-2’-deoxyuridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of 2’-deoxyuridine, followed by the introduction of the azido group at the 4’ position using azidotrimethylsilane. The chlorine atom is then introduced at the 5 position through a halogenation reaction using sulfuryl chloride. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 4’-Azido-5-chloro-2’-deoxyuridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4’-Azido-5-chloro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group.
Common Reagents and Conditions
Azidotrimethylsilane: Used for introducing the azido group.
Sulfuryl Chloride: Used for halogenation to introduce the chlorine atom.
Reducing Agents: Such as hydrogen gas or catalytic hydrogenation for reducing the azido group.
Major Products Formed
Amine Derivatives: Formed by the reduction of the azido group.
Halogenated Derivatives: Formed by substitution reactions involving the chlorine atom.
科学的研究の応用
4’-Azido-5-chloro-2’-deoxyuridine is widely used in scientific research due to its ability to incorporate into DNA. Some of its applications include:
DNA Labeling: Used to label DNA for studying DNA replication, repair, and recombination.
Cell Cycle Analysis: Employed in immunohistochemical analysis to study cell cycle dynamics.
Antiviral Research: Investigated for its potential antiviral properties, particularly against herpes simplex virus.
Cancer Research: Studied for its cytotoxic effects on cancer cells, making it a potential candidate for anticancer therapies.
作用機序
4’-Azido-5-chloro-2’-deoxyuridine exerts its effects by incorporating into DNA during replication. The presence of the azido group interferes with the normal function of DNA polymerases, leading to the termination of DNA synthesis. This results in the inhibition of cell proliferation and can induce cell cycle arrest. The compound also affects DNA repair mechanisms, making it useful in studying DNA damage responses .
類似化合物との比較
Similar Compounds
5-Chloro-2’-deoxyuridine: Similar in structure but lacks the azido group.
2’-Azido-2’-deoxyuridine: Similar in structure but lacks the chlorine atom.
5-Iodo-2’-deoxyuridine: Contains an iodine atom instead of chlorine.
Uniqueness
4’-Azido-5-chloro-2’-deoxyuridine is unique due to the presence of both the azido and chlorine groups. This dual modification enhances its ability to interfere with DNA synthesis and repair, making it a valuable tool in various research applications .
特性
CAS番号 |
139418-97-6 |
|---|---|
分子式 |
C9H10ClN5O5 |
分子量 |
303.66 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10ClN5O5/c10-4-2-15(8(19)12-7(4)18)6-1-5(17)9(3-16,20-6)13-14-11/h2,5-6,16-17H,1,3H2,(H,12,18,19)/t5-,6+,9+/m0/s1 |
InChIキー |
HOSVVXRRMIIWHJ-CCGCGBOQSA-N |
異性体SMILES |
C1[C@@H]([C@](O[C@H]1N2C=C(C(=O)NC2=O)Cl)(CO)N=[N+]=[N-])O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)(CO)N=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


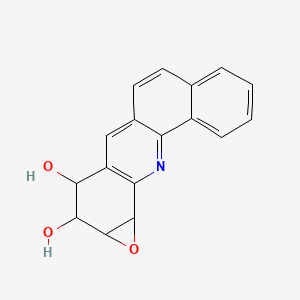
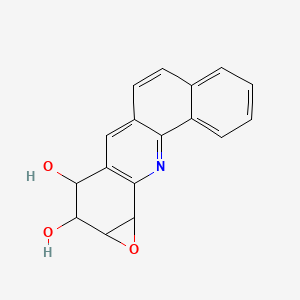
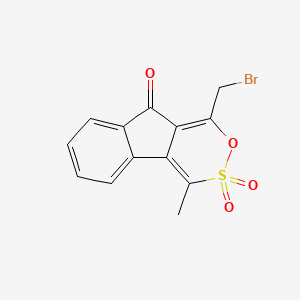
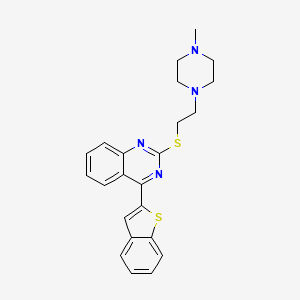
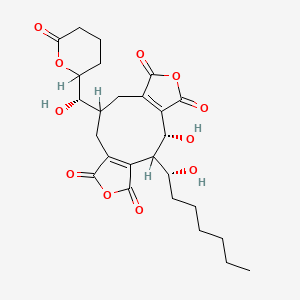
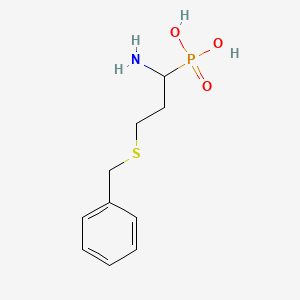
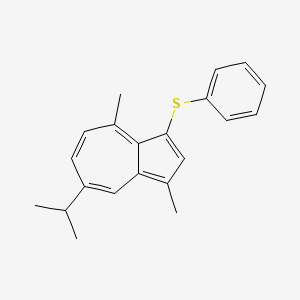


![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
